S-hexahydroxydiphenoyl-beta-D-glucose

Description

S-Hexahydroxydiphenoyl-β-D-glucose (SHHDP-β-D-glucose) is a phenolic glycoside characterized by a β-D-glucose core esterified with a hexahydroxydiphenoyl (HHDP) group. Its molecular formula is C₂₈H₂₄O₁₇ (molecular weight: 632.5 g/mol), and it is derived from the herb Phyllanthus urinaria L. . The HHDP moiety, a dimeric gallic acid derivative, is critical to its bioactivity, particularly in antioxidant and enzyme-inhibitory roles. SHHDP-β-D-glucose is a standard reference compound in phytochemical studies, with a purity ≥98% and applications in high-impact research .

Properties

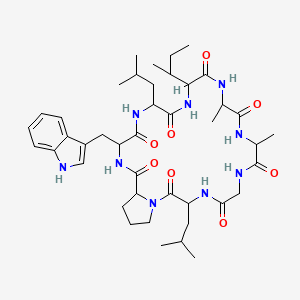

IUPAC Name |

15-butan-2-yl-21-(1H-indol-3-ylmethyl)-9,12-dimethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosane-2,5,8,11,14,17,20,23-octone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N9O8/c1-9-24(6)35-41(58)46-26(8)37(54)45-25(7)36(53)44-21-34(52)47-32(18-23(4)5)42(59)51-16-12-15-33(51)40(57)49-31(19-27-20-43-29-14-11-10-13-28(27)29)38(55)48-30(17-22(2)3)39(56)50-35/h10-11,13-14,20,22-26,30-33,35,43H,9,12,15-19,21H2,1-8H3,(H,44,53)(H,45,54)(H,46,58)(H,47,52)(H,48,55)(H,49,57)(H,50,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHNUNAXSHSVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC3=CNC4=CC=CC=C43)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-hexahydroxydiphenoyl-beta-D-glucose typically involves the esterification of glucose with hexahydroxydiphenoyl groups. This can be achieved through chemical reactions involving the use of protecting groups to ensure selective esterification. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants like Penthorum chinense. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Hydrolysis

HHDP-glucose undergoes hydrolysis under acidic conditions, yielding gallic acid and ellagic acid . The hydrolysis of amariin, an ellagitannin containing dehydrohexahydroxydiphenoyl (DHHDP) moieties, results in the reduction of DHHDP to HHDP, along with the release of gallic acid and ellagic acid .

Glycosylation Reactions

Glycosylation reactions involving HHDP-glucose are crucial for forming various ellagitannin derivatives. A study demonstrated a β-selective glycosylation method using unprotected D-glucose, which proceeds via an SN2-type mechanism in dioxane . The stereochemistry of the glycosylation is highly dependent on the solvent polarity, with less polar solvents favoring SN2 displacement and high β-selectivity .

| Entry | α/β of D-glucose | Solvent | Yield | α/β of product |

|---|---|---|---|---|

| 1 | 100/0 | dioxane | 66% | 2/98 |

| 2 | 78/22 | dioxane | 79% | 18/82 |

| 3 | 51/49 | dioxane | 76% | 38/62 |

| 4 | 100/0 | DMF | 54% | 48/52 |

This table illustrates the impact of solvent and anomeric mixture on the stereochemical outcome of glycosylation reactions .

Oxidation Reactions

Ellagitannins such as HHDP-glucose can undergo oxidation reactions, leading to the formation of dehydrohexahydroxydiphenoyl (DHHDP) derivatives . These oxidation products are often unstable and can undergo further reactions, such as reduction-oxidation disproportionation .

Anti-Inflammatory Activity

Research indicates that galloyl-HHDP-glucose exhibits anti-inflammatory effects . In mice with acute lung injury (ALI) induced by lipopolysaccharide (LPS), galloyl-HHDP-glucose reduced lung inflammation by blocking the activation of NF-κB and reducing lung JNK expression . It also downregulated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

| Parameter | LPS-treated mice | Galloyl-HHDP-glucose-treated mice |

|---|---|---|

| Activation of NF-κB | Increased | Blocked |

| Lung JNK expression | Increased | Reduced |

| Lung TNF-α, IL-1β, IL-6 mRNA | Increased | Downregulated |

| Total leukocytes in BALF | Increased | Diminished |

| Neutrophils in BALF | Increased | Diminished |

These results suggest that galloyl-HHDP-glucose can mitigate inflammatory responses in vivo .

Scientific Research Applications

Chemical Applications

Model Compound for Polyphenolic Structures

S-hexahydroxydiphenoyl-beta-D-glucose serves as a model compound to study the reactivity and properties of polyphenolic structures. Its unique chemical composition allows researchers to investigate the behavior of similar compounds in various chemical reactions, contributing to the understanding of polyphenolic chemistry.

Synthesis and Characterization

The compound can be synthesized through esterification processes involving glucose and hexahydroxydiphenoyl groups. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for its characterization, providing insights into its molecular structure and purity levels .

Biological Applications

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases .

Anti-inflammatory Effects

Studies have highlighted the compound's potential in mitigating inflammation. For instance, galloyl-hexahydroxydiphenoyl-glucose has shown efficacy in reducing inflammatory markers in models of acute lung injury induced by lipopolysaccharides . This suggests that this compound may be beneficial in treating inflammatory disorders.

Cancer Research

The compound has been investigated for its anti-proliferative effects on cancer cells. It interferes with cell signaling pathways and induces apoptosis, making it a candidate for further exploration in cancer therapeutics .

Medical Applications

Potential Antidiabetic Agent

this compound has been studied for its antidiabetic properties. Research indicates that it may inhibit α-glucosidase activity, which is crucial for managing postprandial blood glucose levels. This positions the compound as a potential natural alternative for diabetes management .

Therapeutic Effects on Oxidative Stress-Related Diseases

The compound's ability to protect against oxidative damage suggests its potential utility in treating diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Industrial Applications

Natural Antioxidants in Food Preservation

Due to its antioxidant properties, this compound can be utilized in food preservation as a natural antioxidant. Its incorporation into food products could enhance shelf life and maintain quality by preventing oxidative degradation .

Cosmetic Formulations

The compound is also explored for use in cosmetic formulations due to its skin-protective properties. Its antioxidant activity can help mitigate skin damage caused by environmental stressors, making it a valuable ingredient in skincare products .

Mechanism of Action

The mechanism of action of S-hexahydroxydiphenoyl-beta-D-glucose involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it can inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between SHHDP-β-D-glucose and analogous compounds:

Detailed Comparative Analysis

HHDP-Containing Derivatives

- SHHDP-β-D-glucose vs. Pinocembrin 7-O-(4'',6''-HHDP)-β-D-glucose: While both contain the HHDP group, the latter incorporates a pinocembrin (flavanone) aglycone instead of a simple phenolic structure. This substitution increases molecular weight (716.6 vs. 632.5 g/mol) and shifts bioactivity toward anti-inflammatory pathways typical of flavonoids .

- SHHDP-β-D-glucose vs. Pinocembrin 7-O-(3''-galloyl-4'',6''-HHDP)-β-D-glucose: The addition of a galloyl group in the latter compound (C₄₂H₃₂O₂₁) enhances its radical-scavenging capacity due to increased phenolic hydroxyl groups, making it more potent in antioxidant assays compared to SHHDP-β-D-glucose .

Aglycone Variations

- Beta-D-glucopyranosyl oleanolate replaces the HHDP group with oleanolic acid, a triterpenoid. This structural change reduces oxygen content (C₃₆H₅₈O₈ vs. C₂₈H₂₄O₁₇) and shifts pharmacological focus to metabolic regulation, such as anti-diabetic and hepatoprotective effects .

Core Sugar Modifications

- Beta-D-glucopyranosiduronic acid substitutes the glucose core with glucuronic acid, introducing a carboxylic acid group. This modification (C₂₁H₂₀O₁₁) enhances solubility in polar solvents like DMSO and water, making it ideal for detoxification studies and drug conjugation .

Pharmacological Implications

- Antioxidant Activity: SHHDP-β-D-glucose and its galloyl-derivative exhibit superior antioxidant capacity compared to non-HHDP compounds due to the redox-active phenolic groups .

- Enzyme Inhibition: The HHDP group in SHHDP-β-D-glucose shows strong inhibition of α-glucosidase and tyrosinase, whereas triterpenoid glycosides (e.g., Beta-D-glucopyranosyl oleanolate) target lipid-metabolizing enzymes .

- Solubility and Bioavailability: Glucuronic acid derivatives demonstrate higher aqueous solubility, advantageous for intravenous formulations, while HHDP-containing compounds may require encapsulation for optimal delivery .

Biological Activity

S-hexahydroxydiphenoyl-beta-D-glucose (HHDP-glucose) is a polyphenolic compound derived from glucose, characterized by its significant biological activities. This compound has garnered attention in scientific research due to its potential therapeutic effects, particularly in the fields of cancer treatment, antioxidant defense, and anti-inflammatory responses.

Chemical Structure and Properties

This compound consists of a glucose molecule linked to hexahydroxydiphenoyl groups. The unique structure allows it to exhibit strong antioxidant and anti-proliferative activities, making it a subject of interest in various biological studies .

The biological activity of HHDP-glucose primarily stems from its antioxidant properties , which involve scavenging free radicals and reducing oxidative stress. This mechanism is crucial in protecting cells from damage caused by reactive oxygen species (ROS). Additionally, HHDP-glucose can inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis .

1. Antioxidant Activity

HHDP-glucose has demonstrated significant antioxidant capabilities:

- DPPH Radical Scavenging : Exhibits strong DPPH radical scavenging activity with an IC50 value indicating effective free radical neutralization.

- Cellular Protection : In cellular models, it reduces intracellular ROS levels, thereby protecting against oxidative damage .

2. Anti-Cancer Effects

Research indicates that HHDP-glucose can inhibit the proliferation of various cancer cell lines:

- Mechanism : It disrupts cell cycle progression and induces apoptosis through modulation of key signaling pathways such as NF-κB and JNK .

- Case Studies : In vitro studies have shown that HHDP-glucose significantly reduces the viability of cancer cells compared to control groups, highlighting its potential as a therapeutic agent .

3. Anti-Inflammatory Effects

HHDP-glucose has been shown to modulate inflammatory responses:

- Cytokine Production : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in animal models .

- Mechanistic Insights : The compound reduces the phosphorylation of NF-κB p65, thereby blocking the inflammatory signaling pathway .

Comparative Analysis with Similar Compounds

Research Findings and Case Studies

Numerous studies have focused on the biological activities of HHDP-glucose:

- Antioxidant Studies : A study using various assays (DPPH, ABTS) demonstrated that HHDP-glucose effectively scavenges free radicals at low concentrations, supporting its use as a natural antioxidant in food preservation and cosmetics .

- Cancer Research : In vitro studies indicated that HHDP-glucose significantly reduced cell viability in breast cancer cells through apoptosis induction, showing promise for further development in cancer therapies .

- Inflammation Models : Animal studies revealed that treatment with HHDP-glucose reduced lung inflammation markers following LPS exposure, suggesting its potential application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.